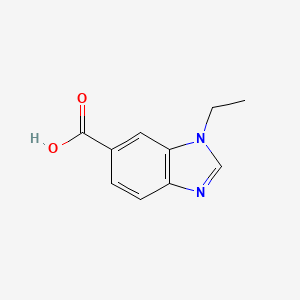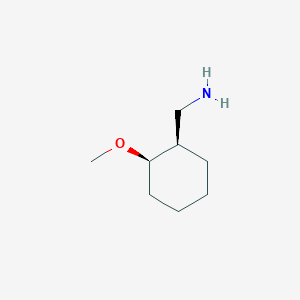
1-Bromo-3-fluoro-2,2-dimethylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-fluoro-2,2-dimethylpropane is an organic compound with the molecular formula C5H10BrF It belongs to the class of alkyl halides, which are characterized by the presence of halogen atoms attached to an alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2,2-dimethylpropane can be synthesized through halogenation reactions. One common method involves the reaction of 2,2-dimethylpropane with bromine and fluorine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective substitution of hydrogen atoms with bromine and fluorine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-fluoro-2,2-dimethylpropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be replaced by other nucleophiles in substitution reactions.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium iodide (KI).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are often used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various alkyl halides and alcohols.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction Reactions: Depending on the specific reaction, products can range from alcohols to carboxylic acids.
Applications De Recherche Scientifique
1-Bromo-3-fluoro-2,2-dimethylpropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Bromo-3-fluoro-2,2-dimethylpropane exerts its effects involves the interaction of its halogen atoms with various molecular targets. The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. These interactions can affect the structure and function of biological molecules, making the compound useful in biochemical studies.
Comparaison Avec Des Composés Similaires
- 1-Bromo-2,2-dimethylpropane
- 1-Fluoro-2,2-dimethylpropane
- 2-Bromo-3-methylbutane
- 2-Chlorobutane
Comparison: 1-Bromo-3-fluoro-2,2-dimethylpropane is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. Compared to similar compounds, it offers a combination of reactivity and stability that can be advantageous in specific applications. For example, the presence of fluorine can enhance the compound’s resistance to metabolic degradation, making it useful in pharmaceutical research.
Propriétés
Formule moléculaire |
C5H10BrF |
|---|---|
Poids moléculaire |
169.04 g/mol |
Nom IUPAC |
1-bromo-3-fluoro-2,2-dimethylpropane |
InChI |
InChI=1S/C5H10BrF/c1-5(2,3-6)4-7/h3-4H2,1-2H3 |
Clé InChI |
VWWCBRLWCCDLIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CF)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate](/img/structure/B13540705.png)
![6,6,8-Trioxo-6$l^{6}-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13540710.png)









![3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid](/img/structure/B13540778.png)


